Superior σ1 Receptor Binding and Selectivity
In direct radioligand binding assays using guinea pig brain membranes, 1-Propyl-5-(3-p-tolylisoxazol-5-yl)-1,2,3,6-tetrahydropyridine (PD 144418) exhibits a Ki of 0.08 nM for the σ1 receptor, which is significantly more potent than the antipsychotic haloperidol (Ki = 2.2 nM) and the selective σ1 antagonist S1RA (E-52862; Ki = 17 nM) [1]. Critically, its σ1/σ2 selectivity ratio is 17,212 (based on Ki of 1377 nM for σ2), vastly exceeding that of haloperidol (approximately 50-fold) and demonstrating a cleaner profile for σ1-specific investigations [2].
| Evidence Dimension | σ1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.08 nM |
| Comparator Or Baseline | Haloperidol: Ki = 2.2 nM; S1RA: Ki = 17 nM |
| Quantified Difference | PD 144418 is 27.5-fold more potent than haloperidol and 212.5-fold more potent than S1RA at the σ1 receptor. |
| Conditions | Radioligand binding assay using [3H](+)-pentazocine in guinea pig brain membranes. |
Why This Matters
This exceptional binding affinity and selectivity reduce the likelihood of off-target effects, ensuring that experimental outcomes are more reliably attributed to σ1 receptor modulation, which is critical for drug discovery and target validation studies.
- [1] Akunne, H. C., Whetzel, S. Z., Wiley, J. N., Corbin, A. E., Ninteman, F. W., Tecle, H., ... & Heffner, T. G. (1997). The pharmacology of the novel and selective sigma ligand, PD 144418. Neuropharmacology, 36(1), 51-62. View Source
- [2] IPFS. (n.d.). PD 144418. Retrieved from IPFS. View Source
